Hexabromcyclohexan

Description

Historical Context of Polyhalogenated Cyclohexane (B81311) Research

The investigation of polyhalogenated cyclohexanes has its roots in the early 19th century. In 1825, chemist Michael Faraday first synthesized hexachlorocyclohexane (B11772) (HCH). iwaponline.com Decades later, in the 1890s, the groundwork for understanding cyclohexane's three-dimensional structure was laid by Hermann Sachse, who proposed the chair and boat conformations. wikipedia.org This foundational work on the parent cyclohexane molecule was critical for later understanding the stereoisomerism of its halogenated derivatives. wikipedia.orgworldofmolecules.com

The insecticidal properties of HCH weren't discovered until the 1940s, which led to the widespread use of technical-grade HCH as a broad-spectrum insecticide. wikipedia.orgnih.gov Technical-grade HCH is a mixture of several stereoisomers, with the gamma isomer (lindane) possessing the most potent insecticidal activity. wikipedia.orginchem.orgresearchgate.net This discovery spurred extensive research into the synthesis, properties, and biological effects of various HCH isomers. inchem.orgnih.gov The initial focus was heavily on the chlorinated compounds due to their agricultural and public health applications. wikipedia.orgnih.gov

Evolution of Research Focus on Hexabromocyclohexane and Analogues

Research into hexabromocyclohexane and other halogenated analogues evolved from the extensive studies on hexachlorocyclohexane. Scientists began to explore how replacing chlorine with other halogens, such as bromine or fluorine, would alter the physical, chemical, and biological properties of the cyclohexane ring. researchgate.netnih.gov

The synthesis of hexabromocyclohexane can be achieved through methods analogous to those used for hexachlorocyclohexane, such as the photochlorination of benzene (B151609), but adapted for bromination. inchem.org This often involves reacting cyclohexane with excess bromine, sometimes using a Lewis acid catalyst like iron(III) bromide (FeBr₃) to facilitate the reaction. The resulting product is a complex mixture of stereoisomers that require separation techniques like fractional crystallization or chromatography for individual analysis.

The study of analogues extends to fluorinated cyclohexanes as well. Research into compounds like all-cis-1,2,3,4,5,6-hexafluorocyclohexane has revealed unique properties, such as high polarity, arising from the alignment of the carbon-fluorine bonds. researchgate.net The exploration of these analogues provides valuable insights into structure-activity relationships and the impact of different halogens on the molecule's behavior. nih.gov

Significance of Hexabromocyclohexane in Environmental Science Research

The significance of hexabromocyclohexane in environmental science is primarily linked to its status as a persistent organic pollutant (POP). ere.ac.cn Like its chlorinated cousin, hexabromocyclohexane is resistant to degradation and can accumulate in the environment. iwaponline.comnih.gov Research has focused on understanding its environmental fate, transport, and potential for bioaccumulation in food chains. ere.ac.cnresearchgate.net

Studies have shown that HCH isomers, including by extension the brominated versions, can be found in various environmental compartments such as soil, water, and air. nih.govresearchgate.net The different isomers exhibit varying physical properties, which influences their distribution and persistence in the environment. For instance, the beta isomer of HCH is known to be particularly recalcitrant. researchgate.net

The potential for long-range transport of these compounds is also a significant area of research. researchgate.net The study of isotope fractionation is a modern technique used to trace the transformation and degradation pathways of HCHs in the environment, providing a deeper understanding of their environmental lifecycle. ere.ac.cn Furthermore, the development of remediation technologies, including bioremediation by microorganisms, is an active area of research aimed at mitigating the environmental impact of these persistent pollutants. iwaponline.comnih.govtandfonline.com

Interactive Data Tables

Table 1: Properties of Hexachlorocyclohexane Isomers

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Molecular Weight ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 |

| Melting Point (°C) | 159–160 | 314–315 | 112.5 | 141–142 |

| Physical State | Crystalline solid | Crystalline solid | Crystalline solid | Fine plates |

Source: cdc.gov

Table 2: Composition of Technical Grade Hexachlorocyclohexane

| Isomer | Percentage Composition |

| α-HCH | 60–70% |

| β-HCH | 5–12% |

| γ-HCH (Lindane) | 10–15% |

| δ-HCH | 6–10% |

| ε-HCH | 3–4% |

Source: researchgate.netcdc.govcdc.gov

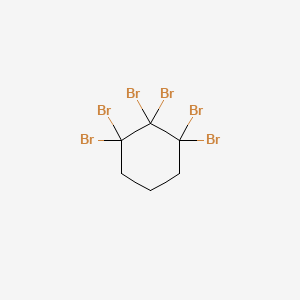

Structure

3D Structure

Properties

Molecular Formula |

C6H6Br6 |

|---|---|

Molecular Weight |

557.5 g/mol |

IUPAC Name |

1,1,2,2,3,3-hexabromocyclohexane |

InChI |

InChI=1S/C6H6Br6/c7-4(8)2-1-3-5(9,10)6(4,11)12/h1-3H2 |

InChI Key |

IKJAQRZWKCSNLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C(C1)(Br)Br)(Br)Br)(Br)Br |

Origin of Product |

United States |

Stereochemistry and Isomerism in Hexabromocyclohexane Systems

Configurational and Conformational Isomerism of Hexabromocyclohexane

The stereoisomerism in hexabromocyclohexane can be categorized into two main types: configurational and conformational isomerism.

Configurational Isomers: These are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. chemistrysteps.com They represent distinct molecules with different spatial arrangements of atoms. For hexabromocyclohexane, configurational isomerism arises from the different possible orientations (cis/trans) of the bromine atoms relative to the plane of the cyclohexane (B81311) ring. Each carbon on the ring is a stereocenter, leading to a number of possible diastereomers (stereoisomers that are not mirror images) and enantiomers (non-superimposable mirror images). For instance, the α-isomer of hexabromocyclohexane is a specific configurational isomer that can be synthesized via the direct bromination of benzene (B151609) and isolated as crystals. researchgate.net

Conformational Isomers: These are different spatial arrangements of the same molecule that can be interconverted by rotation around single bonds. pharmaguideline.com The cyclohexane ring is not planar and primarily exists in a stable "chair" conformation to minimize angle and torsional strain. libretexts.org In this conformation, the substituent on each carbon atom can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (roughly in the plane of the ring). libretexts.org

A process known as "ring-flip" allows for the rapid interconversion between two chair conformations, causing axial substituents to become equatorial and vice versa. fiveable.me The stability of a particular conformer is largely dictated by steric hindrance. Bulky substituents, like bromine, are energetically more favorable in the equatorial position to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions. fiveable.me The specific arrangement of axial (a) and equatorial (e) bromine atoms defines the identity and stability of each isomer. For example, the α-HBC isomer has been characterized by X-ray crystallography and NMR analysis, providing precise data on its bond lengths, angles, and the specific chair conformation it adopts. researchgate.net The β-isomer of the related hexachlorocyclohexane (B11772) is noted for its high physical and chemical stability, which is attributed to all six of its chlorine atoms being in the equatorial position. nih.gov

| Isomerism Type | Definition | Interconversion | Relevance to Hexabromocyclohexane |

|---|---|---|---|

| Configurational | Different spatial arrangements of atoms that characterize a particular stereoisomer. edubull.com | Requires breaking and making of chemical bonds. | Defines distinct, separable isomers (e.g., α-HBC, β-HBC) based on the cis/trans orientation of bromine atoms. |

| Conformational | Different arrangements of atoms resulting from rotation about single bonds. pharmaguideline.com | Rapid interconversion at room temperature (e.g., ring-flip). | Determines the most stable 3D shape (chair conformation) and the preference for axial vs. equatorial positions of bromine atoms to minimize steric strain. fiveable.me |

Isomer Specificity in Environmental and Biological Processes

The distinct stereochemistry of hexabromocyclohexane isomers significantly influences their behavior and fate in the environment and within biological systems. Each isomer exhibits different physical-chemical properties, leading to unique patterns of distribution, persistence, and bioaccumulation.

Environmental Fate: Research on the analogous hexachlorocyclohexanes (HCHs) demonstrates that isomers partition differently in the environment. For example, α- and γ-HCH are the most prevalent isomers found in soil, water, and air samples, while the β-HCH isomer is often found in higher concentrations in human tissues. semanticscholar.orgdss.go.th This is because the β-isomer is generally considered the most persistent and metabolically inactive. researchgate.net The physical and metabolic stability of β-HCH is attributed to its conformation, where all chlorine atoms are in the equatorial position, making it resistant to degradation. nih.gov Similarly, the different isomers of HBC would be expected to show varied rates of degradation through processes like hydrolysis and photolysis. Studies under simulated environmental conditions have shown that even closely related isomers like α- and γ-HCH can degrade at slightly different rates when exposed to sunlight in aqueous media. tandfonline.com

Bioaccumulation and Biomagnification: The lipophilic nature of halogenated cyclohexanes allows them to accumulate in the fatty tissues of organisms. researchgate.net However, this process is isomer-specific. The β-HCH isomer is consistently found at the highest concentrations in human fat, blood, and breast milk due to its high resistance to metabolic degradation. nih.gov This differential bioaccumulation means that the isomer profile in biota can be significantly different from that in the environment or in the original technical mixture. For the related hexabromocyclododecanes (HBCDs), a shift is observed from a predominance of the γ-HBCD isomer in technical products to a dominance of the α-HBCD isomer in biological samples, suggesting isomer-specific uptake, metabolism, or excretion. acs.org Such isomer-specific processes, including accumulation and transfer along the food chain, have been documented in freshwater ecosystems. researchgate.net

Enantiomeric Considerations in Hexabromocyclohexane Research

Certain isomers of hexabromocyclohexane are chiral, meaning they are non-superimposable on their mirror images. These mirror-image pairs are known as enantiomers. While enantiomers have identical physical properties in an achiral environment, they can behave differently in the presence of other chiral molecules, such as enzymes in biological systems. gcms.cz

Enantioselective Degradation: In the environment, microbial degradation is often an enantioselective process. Microorganisms may preferentially metabolize one enantiomer over the other, leading to a shift in the enantiomeric ratio (ER) or enantiomeric fraction (EF) in the remaining contaminant pool. acs.org For α-HCH, studies in various environmental matrices, including groundwater, soil, and aquatic systems, have provided clear evidence of enantioselective biodegradation. acs.orgnih.gov For example, in some groundwater plumes, the (-)-α-HCH enantiomer is preferentially degraded relative to the (+)-α-HCH enantiomer. nih.gov The extent of this selectivity can depend on environmental conditions; enantioselective degradation of α-HCH was found to be greatest in cold, nutrient-poor arctic lakes where contact time with sediment is high. oup.com Observing a non-racemic mixture (EF ≠ 0.5) in the environment is a strong indicator that biological degradation is occurring. acs.org

Enantiomer-Specific Biological Activity: Just as enzymes can metabolize enantiomers at different rates, the biological effects of chiral compounds can also be enantiomer-specific. Studies on α-HCH have investigated the activity of its individual enantiomers. For instance, when tested for their effect on the androgen receptor, both α-HCH enantiomers suppressed its activity, but one enantiomer appeared to be more active at lower concentrations. nih.govresearchgate.net Similarly, in roe-deer liver samples, a preferential degradation of (+)-α-HCH was observed, indicating enantioselective metabolism within the organism. nih.gov This highlights the importance of studying not just the isomers, but the individual enantiomers, to fully understand the biological interactions of hexabromocyclohexane.

Analytical Methodologies for Isomer and Enantiomer Resolution

The separation and quantification of individual hexabromocyclohexane stereoisomers from complex mixtures present a significant analytical challenge. Because diastereomers have different physical properties, they can often be separated using standard chromatographic techniques. Enantiomers, however, require a chiral environment to be resolved. researchgate.net

Diastereomer Separation: High-performance liquid chromatography (HPLC), particularly in reversed-phase mode (RPLC), is a common technique for separating diastereomers of halogenated cyclic hydrocarbons. researchgate.net More recently, supercritical fluid chromatography (SFC), which uses supercritical CO2 as the mobile phase, has been shown to provide rapid and effective baseline separation of diastereomers. rsc.org Gas chromatography (GC) is also a viable method, often used in conjunction with mass spectrometry (MS) for detection and identification. google.com

Enantiomer Resolution: The separation of enantiomers requires chiral chromatography. This is typically achieved by using a chiral stationary phase (CSP) in either GC or HPLC. gcms.czresearchgate.net

Chiral Gas Chromatography (GC): This technique often employs capillary columns coated with a CSP, such as modified cyclodextrins. Chiral GC has been successfully used to determine the enantiomer fractions of α-HCH in various environmental and biological samples. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is highly versatile for separating a wide range of non-volatile compounds. humanjournals.com The direct method, which uses a CSP, is the most common approach. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are widely used and are effective in both HPLC and SFC modes. nih.gov

Supercritical Fluid Chromatography (SFC): Packed column SFC (pSFC) combined with CSPs has emerged as a powerful technique for the analytical and even preparative-scale separation of all stereoisomers, including enantiomers, of related compounds like hexabromocyclododecane. nih.gov

Detection is most commonly performed using mass spectrometry (MS), often in tandem (MS/MS), which provides the sensitivity and selectivity needed for trace-level analysis in complex matrices like environmental and biological samples. rsc.org

| Technique | Principle | Application | Common Stationary Phases/Columns |

|---|---|---|---|

| Reversed-Phase HPLC (RPLC) | Separation based on hydrophobicity. | Separation of diastereomers. researchgate.net | C18, Polar-Embedded Phases. |

| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Separation of diastereomers. | Various capillary columns (e.g., DB-5). |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase for fast, efficient separation. | Rapid separation of diastereomers. rsc.org | Silica (B1680970), Diol, 2-Ethylpyridine. |

| Chiral GC | GC with a chiral stationary phase to resolve enantiomers. | Enantiomer separation and EF/ER determination. nih.gov | Modified cyclodextrins. nih.gov |

| Chiral HPLC/SFC | LC or SFC with a chiral stationary phase to form transient diastereomeric complexes. | Enantiomer separation and resolution. researchgate.netnih.gov | Polysaccharide-based (cellulose, amylose), Pirkle-type. nih.gov |

Synthesis and Derivatization Approaches for Hexabromocyclohexane

Synthetic Pathways and Reaction Mechanisms

The primary industrial synthesis of hexabromocyclohexane, specifically the widely used flame retardant hexabromocyclododecane (HBCD), involves the bromination of cyclododeca-1,5,9-triene (B165249) (CDT). industrialchemicals.gov.au Another synthetic route involves the photochemical addition of bromine to benzene (B151609). libretexts.org

The reaction mechanism and resulting product distribution are highly dependent on the starting materials and reaction conditions, such as the choice of solvent and catalyst.

Bromination of Cyclododecatriene (CDT): The commercial production of HBCD is achieved through the electrophilic addition of bromine to the double bonds of 1,5,9-cis, trans, trans-cyclododecatriene (ctt-CDT). researchgate.netgoogle.com This process is typically carried out in a solvent. Various solvents have been employed, including lower alcohols (like isobutyl alcohol), halogenated hydrocarbons (such as carbon tetrachloride), and carboxylic acids (like acetic acid). google.comgoogle.com The choice of solvent is crucial as it influences the reaction rate, yield, and the formation of by-products. For instance, using alcohol-based solvents can lead to side-reactions and the precipitation of the intermediate, tetrabromocyclododecene, before it can be fully brominated. google.com To mitigate these issues and improve product quality, anhydrous processes in polar solvents at relatively high temperatures have been developed, which minimize solvent and bromine losses and yield a product with low impurity levels. google.com

Photochemical Bromination of Benzene: An alternative pathway to a hexabromocyclohexane isomer involves the reaction of benzene with bromine under ultraviolet (UV) light. libretexts.org Unlike the electrophilic substitution reaction that produces bromobenzene (B47551) in the presence of a Lewis acid catalyst (like FeBr₃), this reaction proceeds via a free-radical addition mechanism. libretexts.orgbyjus.comrutgers.edu The UV light initiates the homolytic fission of bromine molecules into bromine radicals (Br•). byjus.com These radicals then add across the delocalized π-system of the benzene ring, breaking its aromaticity and leading to the formation of 1,2,3,4,5,6-hexabromocyclohexane. libretexts.orgwikipedia.org This photochemical method typically results in a mixture of different stereoisomers. nih.gov

Table 1: Overview of Synthetic Pathways for Hexabromocyclohexane To view the data, click the "expand" button.

Table 1 Data

| Starting Material | Reagents & Conditions | Reaction Type | Primary Product | Reference(s) |

| 1,5,9-cis,trans,trans-Cyclododecatriene | Br₂, Polar Solvent (e.g., lower alcohol) | Electrophilic Addition | 1,2,5,6,9,10-Hexabromocyclododecane (HBCD) | researchgate.net, google.com |

| Benzene | Br₂, UV Light, Heat | Free-Radical Addition | 1,2,3,4,5,6-Hexabromocyclohexane | libretexts.org, wikipedia.org |

| Benzene | Br₂, Lewis Acid (e.g., FeBr₃) | Electrophilic Aromatic Substitution | Bromobenzene (not Hexabromocyclohexane) | rutgers.edu, libretexts.org |

Stereoselective Synthesis of Hexabromocyclohexane Isomers

Hexabromocyclododecane has 16 possible stereoisomers due to its multiple chiral centers. industrialchemicals.gov.au The commercial HBCD mixture is primarily composed of three main diastereomers: alpha (α-HBCD), beta (β-HBCD), and gamma (γ-HBCD), along with trace amounts of others. wikipedia.orgnih.gov The stereochemical outcome of the synthesis is significantly influenced by the stereochemistry of the starting cyclododecatriene (CDT) and the reaction conditions.

The bulk of commercial HBCD is produced from cis,trans,trans-cyclododecatriene (ctt-CDT), which results in a mixture dominated by the γ-HBCD isomer (typically 75-89%), with smaller amounts of α-HBCD (10-13%) and β-HBCD (1-12%). researchgate.netnih.gov Two other minor diastereomers, delta (δ-HBCD) and epsilon (ε-HBCD), have been identified in commercial mixtures. Research has shown that these minor isomers are formed from the bromination of trans,trans,trans-cyclododecatriene (ttt-CDT), which is a common impurity in the ctt-CDT starting material. researchgate.net

Achieving true stereoselectivity, where one specific isomer is exclusively formed, is challenging. However, process conditions can be manipulated to enhance the proportion of a desired isomer. For example, processes have been developed to increase the yield of the γ-isomer, which has the highest melting point and lowest solubility of the main isomers. google.com One such patented method involves conducting the bromination of CDT in a liquid medium containing a specific ratio of an inert organic solvent, water, and bromide ions, which favors the formation of the gamma isomer. google.com

Table 2: Typical Isomer Distribution from Different Starting Materials To view the data, click the "expand" button.

Table 2 Data

| Starting Material Isomer | Resulting Primary HBCD Diastereomers | Typical Composition of Major Isomers | Reference(s) |

| cis,trans,trans-CDT | α-HBCD, β-HBCD, γ-HBCD | γ (75-89%), α (10-13%), β (1-12%) | researchgate.net, nih.gov |

| trans,trans,trans-CDT | δ-HBCD, ε-HBCD | N/A (Minor components in commercial mixtures) | researchgate.net |

Derivatization Techniques for Enhanced Analytical Characterization

The analysis of hexabromocyclohexane isomers, particularly from environmental and biological samples, often requires a derivatization step to improve the analytical performance of instrumental methods like gas chromatography (GC) and liquid chromatography (LC). researchgate.net Derivatization modifies the chemical structure of the analyte to enhance properties such as volatility, thermal stability, and detectability. researchgate.netsigmaaldrich.com

Common derivatization strategies for brominated compounds like HBCD include:

Acylation: For analysis using gas chromatography-mass spectrometry (GC-MS), HBCD can be derivatized using reagents like heptafluorobutyric anhydride. This process attaches a fluorinated acyl group to the molecule, which can improve its chromatographic behavior and detection sensitivity. scirp.org

Methylation: Hydroxylated metabolites of HBCD can be converted into their methoxy-derivatives for analysis. Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) are used to methylate hydroxyl groups. noaa.govvliz.be This derivatization is often employed prior to LC-MS analysis to improve separation and ionization efficiency.

Mechanochemical Derivatization: Mechanochemical methods, such as grinding HBCD with reagents like sodium persulfate and sodium hydroxide (B78521), have been explored. rsc.org This technique can break the C-Br and C-H bonds, degrading the parent compound into products that can be analyzed by methods like ion chromatography to determine the bromine content. rsc.org

These techniques are essential for accurately quantifying individual HBCD isomers and their metabolites in complex matrices.

Table 3: Selected Derivatization Techniques for Hexabromocyclohexane Analysis To view the data, click the "expand" button.

Table 3 Data

| Derivatization Reagent | Purpose | Target Analyte(s) | Analytical Technique | Reference(s) |

| Heptafluorobutyric anhydride | Improves chromatographic performance and sensitivity | HBCD | GC-MS | scirp.org |

| Diazomethane / Trimethylsilyldiazomethane | Converts hydroxyl groups to methoxy (B1213986) groups for improved separation and ionization | Hydroxylated HBCD metabolites | LC-MS | noaa.gov, vliz.be |

| Sodium Persulfate (PS) / Sodium Hydroxide (NaOH) | Degrades HBCD for bromide quantification | HBCD | Ion Chromatography (IC) | rsc.org |

Table 4: List of Chemical Compounds Mentioned To view the data, click the "expand" button.

Advanced Analytical Methodologies for Environmental Assessment of Hexabromocyclohexane

Chromatographic Techniques for Trace Analysis

Chromatographic separation is fundamental to the analysis of HBCD, enabling the isolation of individual isomers from complex environmental samples prior to their detection and quantification. Gas and liquid chromatography are the primary techniques utilized for this purpose.

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. pharmacyjournal.org While historical challenges existed with the thermal lability of HBCD isomers at elevated GC temperatures, modern instrumentation and methodologies have largely overcome these limitations. researchgate.net The coupling of GC with advanced detectors provides the high sensitivity and selectivity required for trace environmental analysis. iltusa.com

Commonly employed detectors for HBCD analysis include:

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, the ECD is well-suited for detecting the six bromine atoms in the HBCD molecule, enabling low detection limits.

Mass Spectrometry (MS): When coupled with GC, MS offers unparalleled specificity, allowing for the identification and quantification of analytes based on their mass-to-charge ratio. chromatographytoday.com This is particularly valuable for confirming the presence of HBCD isomers in complex matrices. rsc.org

Recent advancements in GC technology, such as the development of more thermally stable capillary columns and optimized injection techniques, have improved the reliability of HBCD analysis. gcms.cz

Table 1: Comparison of Common GC Detectors for Hexabromocyclohexane Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity for HBCD |

| Electron Capture Detector (ECD) | Measures the decrease in current from a radioactive source caused by electron-absorbing analytes. | High for halogenated compounds. | Excellent |

| Mass Spectrometer (MS) | Ionizes compounds and separates the ions based on their mass-to-charge ratio. | High (based on mass fragmentation patterns). | Very Good to Excellent |

| Flame Ionization Detector (FID) | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. chromatographytoday.com | Primarily for hydrocarbons; low for highly halogenated compounds. | Low |

| Thermal Conductivity Detector (TCD) | Measures the change in thermal conductivity of the carrier gas caused by the analyte. iltusa.com | Universal detector with low selectivity. | Low |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), has become a cornerstone for the analysis of HBCD isomers. rjpbcs.com This approach is especially advantageous as it avoids the high temperatures associated with GC, thus preventing thermal degradation of the analytes. researchgate.net LC-MS is suitable for a wide range of sample types, including those that are non-volatile or thermally unstable. rjpbcs.comthermofisher.com

The separation of HBCD diastereomers (α-, β-, and γ-HBCD) is typically achieved using reversed-phase columns, such as C18 or C30, with mobile phases commonly consisting of acetonitrile (B52724)/water or methanol/water mixtures. researchgate.net The choice of stationary and mobile phases can significantly influence the elution order and resolution of the diastereomers. researchgate.net

Electrospray ionization (ESI) is a frequently used ionization technique in LC-MS for HBCD analysis, which generates charged ions from the sample for detection by the mass spectrometer. thermofisher.com Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, making it possible to detect and quantify HBCD isomers at very low concentrations in environmental samples. researchgate.net

Technical HBCD mixtures contain three main diastereomers, each existing as a pair of enantiomers ((+)- and (-)-forms). nih.gov As enantiomers of a chiral compound can exhibit different biological activities and fates in the environment, their separation and individual quantification are crucial. wvu.edu

Chiral separation is most commonly achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). vt.educsfarmacie.cz These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for resolving HBCD enantiomers. vt.edu

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and resolution. nih.gov The addition of chiral selectors, such as cyclodextrins, to the running buffer in CE enables the separation of HBCD enantiomers. nih.gov

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool in the environmental analysis of HBCD, providing not only quantification but also critical information for the structural elucidation of isomers and transformation products.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound with a high degree of confidence. nih.gov This capability is invaluable for the structural elucidation of HBCD isomers and their environmental transformation products. clariant.com

By precisely measuring the mass of molecular ions, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. pnnl.gov This is particularly useful in complex environmental samples where numerous compounds may be present. When coupled with separation techniques like GC or LC, HRMS is a powerful tool for identifying and characterizing novel HBCD-related compounds in the environment. clariant.com

Compound-specific stable isotope analysis (CSIA) using gas chromatography coupled to isotope ratio mass spectrometry (GC-IRMS) is a sophisticated technique used to investigate the transformation and degradation of organic pollutants in the environment. researchgate.netnih.gov This method measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a specific compound. fmach.it

During biotic and abiotic transformation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change in the isotopic ratio of the remaining compound. nih.gov By analyzing the isotopic composition of HBCD in environmental samples, scientists can gain insights into its degradation pathways and the extent of transformation that has occurred. nih.gov This information is critical for understanding the environmental fate and persistence of HBCD. researchgate.net

Sample Preparation and Pretreatment Protocols for Complex Matrices

The accurate determination of hexabromocyclohexane (HCH) isomers in complex environmental matrices is critically dependent on robust sample preparation and pretreatment protocols. chromatographyonline.comnih.gov These initial steps are often the most challenging and time-consuming aspects of the analytical workflow, designed to isolate the target analytes from interfering matrix components and enrich them to a concentration suitable for instrumental analysis. chromatographyonline.comnih.gov The complexity of matrices such as soil, sediment, water, and biological tissues necessitates multi-step procedures to ensure the sensitivity, selectivity, and accuracy of the final measurement. nih.govlongdom.org

Extraction Methodologies

The primary goal of the extraction step is to efficiently transfer HCH isomers from the solid or liquid sample matrix into a solvent. The choice of extraction technique is dictated by the physicochemical properties of HCH, the nature of the sample matrix, and the desired analytical throughput and sensitivity. nih.gov Over the years, methodologies have evolved from classical, solvent-intensive techniques to modern, more efficient, and greener alternatives. nih.gov

Traditional methods for solid samples include Soxhlet extraction , a well-established technique that uses continuous solvent cycling to extract analytes. mdpi.com For liquid samples, liquid-liquid extraction (LLE) has been commonly employed, involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. nih.govcore.ac.uk While effective, these classical techniques are often slow and consume large volumes of hazardous organic solvents. nih.govmdpi.com

More advanced and efficient methods have been widely adopted. Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to decrease extraction times and reduce solvent consumption significantly. nih.govresearchgate.net PLE has been successfully used for the simultaneous determination of HCH isomers and other flame retardants in marine sediments.

Solid-Phase Extraction (SPE) is a versatile technique used for both liquid and solid samples (after an initial extraction). nih.govmdpi.com It relies on the partitioning of analytes between a solid sorbent and the liquid sample or sample extract. nih.gov SPE offers advantages over LLE, including higher selectivity, lower solvent use, and easier automation. nih.gov

A noteworthy evolution in sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com Originally developed for pesticide analysis in food, its application has been extended to other persistent organic pollutants, including HCH isomers in fish and other biota. mdpi.comcore.ac.uk The QuEChERS approach typically involves an initial extraction with acetonitrile followed by a "salting-out" step and a subsequent clean-up using dispersive solid-phase extraction (dSPE). mdpi.com

Miniaturized techniques, which align with the principles of green analytical chemistry, have also been developed. nih.govmdpi.comTemperature-controlled ionic liquid dispersive liquid-phase microextraction (DLLME) has been applied for the enrichment of HCH in water samples, offering high recovery rates without the use of toxic organic solvents.

Below is a summary of various extraction methodologies used for HCH analysis in environmental samples.

| Extraction Method | Principle | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a distilled solvent. mdpi.com | Soil, Sediment, Biota, Dust | Well-established, exhaustive extraction. | Time-consuming, large solvent volume, potential for thermal degradation. nih.gov |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. researchgate.net | Soil, Sediment, Biota | Fast, reduced solvent consumption, can be automated. researchgate.net | High initial instrument cost. |

| Solid-Phase Extraction (SPE) | Analytes are partitioned between a solid sorbent and a liquid phase. nih.gov | Water, Soil/Sediment Extracts | Selective, low solvent use, easily automated. nih.govnih.gov | Can be prone to matrix effects, sorbent cost. |

| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Acetonitrile extraction followed by salting-out and dispersive SPE (dSPE) clean-up. mdpi.com | Biota (e.g., Fish), Soil | Fast, simple, low solvent use, high throughput. mdpi.com | Matrix-dependent optimization may be required. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A small amount of extraction solvent is dispersed in the aqueous sample, often aided by a disperser solvent. | Water | Very low solvent volume, rapid, high enrichment factor. | Limited to liquid samples, selection of solvents can be challenging. |

Clean-up and Fractionation Strategies

Following extraction, the resulting extract often contains a significant amount of co-extracted matrix components, such as lipids, pigments, and humic substances, which can interfere with the final analysis. mdpi.comresearchgate.net A clean-up step is therefore essential to isolate the target HCH isomers from these interferences. researchgate.net

For samples with high lipid content, such as fish and other biological tissues, lipid removal is a critical challenge. mdpi.comGel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a common technique used to separate the small HCH molecules from large lipid molecules based on their size. researchgate.net Another effective but destructive method for lipid removal is digestion with concentrated sulfuric acid . mdpi.com

Adsorption chromatography , using packed columns or solid-phase extraction (SPE) cartridges, is widely used for clean-up. uzh.ch The choice of sorbent is crucial for effective separation. Common sorbents include:

Silica (B1680970) gel : Often used in multi-layer columns, sometimes modified with sulfuric acid or potassium hydroxide (B78521) to retain different types of interferences.

Florisil® : A magnesium-silicate-based sorbent effective for separating HCH from certain co-extractives, particularly in the analysis of biological samples like plasma. uzh.ch

Alumina : Used to remove polar interferences.

These sorbents can be used individually or in combination to achieve the desired level of cleanliness. For instance, a pressurized liquid extraction method for marine sediments may be followed by a clean-up step using a silica gel column. In the QuEChERS method, the clean-up is performed via dispersive SPE, where a small amount of sorbent is added directly to the extract. mdpi.com

The following table provides an overview of common clean-up and fractionation strategies for HCH analysis.

| Clean-up Strategy | Principle | Target Interferences | Common Sorbents/Reagents | Applicable Matrices |

|---|---|---|---|---|

| Adsorption Chromatography (SPE) | Differential adsorption of analytes and interferences onto a solid sorbent. researchgate.net | Polar compounds, pigments | Silica Gel, Florisil®, Alumina | Soil, Sediment, Water, Biota Extracts |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separation based on molecular size. researchgate.net | Lipids, proteins, other macromolecules | Bio-Beads S-X3, Sephadex | Biota (e.g., Fish), Fatty Samples |

| Acid Digestion | Destruction of lipid matrix using strong acid. mdpi.com | Lipids | Concentrated Sulfuric Acid (H₂SO₄) | Biota (e.g., Fish) |

| Dispersive Solid-Phase Extraction (dSPE) | Sorbent is mixed directly with the sample extract (part of QuEChERS). mdpi.com | Lipids, pigments, sugars, organic acids | PSA (Primary Secondary Amine), C18, GCB (Graphitized Carbon Black) | Biota, Food, Soil |

Environmental Occurrence and Distribution Dynamics of Hexabromocyclohexane

Global and Regional Distribution Patterns in Environmental Compartments

HBCDD is globally distributed in the atmosphere, with its presence confirmed in both industrial and remote regions, including the Arctic. helcom.fihelcom.fiepa.gov This widespread detection provides strong evidence of its capacity for long-range atmospheric transport. acs.orgindustrialchemicals.gov.auresearchgate.net Due to its low volatility, HBCDD in the air is predominantly sorbed to atmospheric particulates, which facilitates its removal through wet and dry deposition. helcom.fihelcom.fi

Atmospheric concentrations of HBCDD exhibit significant spatial gradients, with markedly higher levels found in urban and industrial areas compared to rural or remote locations. acs.orgacs.orgmdpi.com Proximity to point sources, such as manufacturing plants that produce or use HBCDD, is a key determinant of local air contamination. acs.org For instance, studies in China have reported outdoor air concentrations ranging from 3.09 to 1800 pg/m³. mdpi.compreprints.orgpreprints.org The compound has also been detected in the air at remote sites in northern Sweden and Finland, confirming its transport far from primary sources. acs.org Research indicates a positive correlation between HBCDD concentrations and the levels of total suspended particulate matter in the atmosphere. mdpi.compreprints.org

Table 1: Atmospheric Concentrations of Hexabromocyclododecane (HBCDD) in Various Regions

| Region/Site | Concentration Range (pg/m³) | Comments | Source(s) |

| China (various areas) | 3.09 - 1800 | Higher concentrations in industrial and urban areas. | mdpi.compreprints.orgpreprints.org |

| Guangzhou, China (urban, industrial) | Particle phase dominant | Levels higher than in the gas phase. | preprints.org |

| Northern Sweden & Finland (remote) | Detected | Indicates long-range atmospheric transport. | acs.org |

| Arctic | Detected | Found in air samples, confirming transport to remote regions. | helcom.fiepa.gov |

HBCDD is pervasive in freshwater and marine environments globally. acs.orgepa.gov Owing to its hydrophobic nature and low water solubility, HBCDD has a high affinity for particulate matter. helcom.fihelcom.fi This property causes it to strongly bind to suspended particles in the water column and accumulate in bottom sediments, which act as a primary environmental sink for the compound. binational.netacs.orgresearchgate.netnih.gov

Concentrations in water can vary significantly based on proximity to sources. In rivers in China, HBCDD concentrations have been measured between 4.98 and 41.3 ng/L, while studies in Japan found levels ranging from not detected to 0.31 ng/L. mdpi.compreprints.orgpreprints.orgresearchgate.net

Sediments consistently show higher concentrations than the overlying water. researchgate.net Levels are particularly elevated downstream from urban centers and industrial sources. acs.org In China, sediment concentrations can range up to 206 ng/g, with extreme values near production facilities reaching as high as 6,740 ng/g. mdpi.compreprints.orgpreprints.orgresearchgate.net Studies in the UK's River Medway found an average of 270 ng g-1 (normalized to organic carbon) with a maximum of 1006 ng g-1. nih.gov Widespread contamination has been documented in sediments across Europe, North America, and Australia. researchgate.net In the Baltic Sea, good environmental status has been achieved in many areas, with concentrations in fish and sediment below the established threshold value of 170 µg/kg dry weight for sediment. helcom.fihelcom.fi

Table 2: Hexabromocyclododecane (HBCDD) Concentrations in Sediments from Global Aquatic Systems

| Location | Concentration Range (ng/g dry weight unless specified) | Comments | Source(s) |

| Chinese Rivers | Not Detected - 206 | Higher in the southeast, decreasing northward. | mdpi.compreprints.orgpreprints.org |

| Near Chinese Production Facility | up to 6,740 | Represents a major point source. | researchgate.net |

| River Medway, UK | up to 1,006 (ng/g OC) | Higher near construction and port locations. | nih.gov |

| Kaohsiung Port, Taiwan | Not Detected - 58.4 (µg/kg) | Marine sediment contamination. | researchgate.net |

| Love River, Taiwan | 10.6 - 320.1 (µg/kg) | Higher than many other global rivers. | researchgate.net |

| Baltic Sea | Below 170 (µg/kg) | Below the secondary threshold for good environmental status. | helcom.fihelcom.fi |

| Great Lakes, North America | Not Detected - 1.60 | Levels found in Detroit River and Lake Erie. | researchgate.net |

The terrestrial environment, particularly soil, is a significant reservoir for HBCDD. researchgate.net The main pathways for soil contamination are atmospheric deposition and the agricultural application of sewage sludge containing HBCDD from wastewater treatment plants. acs.orgmdpi.compreprints.orgpreprints.orgnih.gov

Similar to other environmental compartments, soil concentrations show a distinct spatial gradient, with the highest levels found near HBCDD manufacturing and processing facilities. mdpi.compreprints.orgpreprints.orgresearchgate.netresearchgate.net In China, where a significant portion of global HBCDD production occurred, soil concentrations have been reported to range from 0.88 to as high as 23,200 ng/g. mdpi.compreprints.orgpreprints.org Studies around a major production plant showed that concentrations decreased by several orders of magnitude within a few kilometers of the source, highlighting the impact of direct industrial emissions. researchgate.netresearchgate.net The total mass of HBCDD in the local soil around this single facility was estimated to be over 5,000 kg, underscoring soil's role as a major sink. researchgate.net

Temporal Trends in Environmental Concentrations

Temporal trend analyses, often using archived environmental samples, show a general pattern of increasing HBCDD concentrations from the 1970s through the early 2000s, mirroring the rise in its global production and use. acs.orgacs.orghelcom.fi

A study of archived guillemot eggs from the Baltic Sea revealed increasing HBCDD concentrations starting as early as 1969. acs.org

In the Seine estuary in France, HBCD levels in shellfish showed a significant exponential increase between 1981 and 2011, with a doubling time of approximately 7 years. ifremer.fr

In North America's Great Lakes, concentrations in fish increased between 1992 and 2004, which was parallel to the period of increasing HBCDD use. acs.org

Analyses of sediment cores also show a clear trend of rising HBCDD concentrations since the 1970s. binational.net

Following regulatory actions and voluntary phase-outs in Europe and North America in the 2000s, more recent trends have become mixed. acs.orgnih.gov

In some regions, such as the Swedish coast and the Bothnian Sea, decreasing concentrations in fish have been observed since the late 1990s and 2000s. helcom.fihelcom.fi

Similarly, recent data (2004-2016) from Lake Superior and Lake Michigan in the Great Lakes show decreasing trends, likely reflecting reduced usage of the compound. acs.orgnih.gov

However, during the same period, concentrations in Lake Erie and Lake Ontario were found to be increasing, while those in Lake Huron showed no change. acs.orgnih.gov These divergent trends may be influenced by factors such as the continued release from products still in use, remobilization from sediments, and changes in food web structures. nih.gov

Source Apportionment and Historical Emission Profiling

All HBCDD in the environment originates from anthropogenic sources. binational.net The principal sources are industrial activities related to its production and use as an additive flame retardant. acs.orgacs.org Historically, Europe, the USA, and China were the main producers, with a global market demand of 16,700 tonnes in 2001, rising to approximately 28,000 tonnes per year by 2009-2010. wikipedia.orgeuropa.eu

The primary emission sources throughout the HBCDD life cycle include:

Manufacturing and Processing: Direct releases to air, water, and soil occur from facilities producing the HBCDD technical mixture and from factories that incorporate it into end-products, primarily expanded (EPS) and extruded (XPS) polystyrene foam insulation. acs.orgeuropa.eumiljodirektoratet.no The textile industry was also a significant source. europa.eu

Products in Use (In-service Life): Diffuse emissions occur from the vast stock of HBCDD-containing products, such as building insulation and consumer goods. acs.orgmiljodirektoratet.no Leaching and volatilization from these materials represent a significant and long-term source of environmental contamination. miljodirektoratet.no

Waste Management and Disposal: End-of-life products containing HBCDD contribute to environmental loading through landfill leachate and emissions from demolition and recycling activities. miljodirektoratet.no Wastewater treatment plants are also a key node, receiving HBCDD leached from consumer products and concentrating it in sewage sludge, which can then be land-applied, redistributing the contaminant to terrestrial ecosystems. acs.orgnih.gov

Source apportionment can also be investigated by analyzing the relative abundance of HBCDD's different stereoisomers. Technical HBCDD mixtures consist mainly of the gamma-isomer (γ-HBCDD, 70-95%), with smaller amounts of alpha (α-HBCDD) and beta (β-HBCDD) isomers. helcom.fihelcom.fi However, the isomer profile often shifts in the environment.

In soil and sediment near industrial sources, the profile often resembles the technical mixture, with γ-HBCDD dominating, indicating recent inputs. mdpi.compreprints.orgpreprints.orgnih.gov

In contrast, biological samples are consistently dominated by α-HBCDD. acs.orgmdpi.compreprints.orgpreprints.org This shift is attributed to a combination of factors, including isomer-specific differences in uptake, partitioning behavior, and the potential for bio-isomerization of γ-HBCDD to the more bioaccumulative and stable α-HBCDD within organisms. acs.orgacs.org

Environmental Fate and Transport Mechanisms of Hexabromocyclohexane

Long-Range Atmospheric Transport Processes

The physical and chemical properties of HBCD, such as its semi-volatile nature, allow for long-range atmospheric transport, leading to its presence in regions far from its original sources, including pristine environments like the Arctic. nih.govacs.org This transport is a multi-stage process involving volatilization, atmospheric cycling, and eventual deposition.

Volatilization is a key process by which HBCD enters the atmosphere from soil, water, or products containing it. cdc.govresearchgate.net As a semi-volatile organic compound, HBCD can transition from a solid or liquid state to a gaseous state and enter the air. researchgate.netcopernicus.org This process is influenced by environmental factors such as temperature; higher temperatures generally increase the rate of volatilization. copernicus.orgnih.gov

The exchange between the Earth's surface and the atmosphere is dynamic. HBCD deposited on surfaces can be re-emitted back into the atmosphere, a process that can occur multiple times. copernicus.orgcopernicus.org This cycle of deposition and re-emission, sometimes called "multi-hop" transport, contributes to the compound's ability to travel long distances. copernicus.org The direction of the air-surface exchange (whether it is net deposition or net volatilization) is dependent on the fugacity gradients between environmental compartments, which are affected by temperature and the organic carbon content of the soil. nih.gov

Once in the atmosphere, HBCD can be removed and deposited onto land and water surfaces through wet and dry deposition. cdc.goviupac.org

Wet Deposition: This occurs when HBCD is scavenged from the atmosphere by precipitation, such as rain and snow. iupac.org Pesticides and other persistent organic pollutants are frequently detected in rainwater, indicating this is a significant pathway for their removal from the air. iupac.org

Dry Deposition: This involves the removal of HBCD from the atmosphere in the absence of precipitation. iupac.org It can occur through the settling of airborne particles to which HBCD has adsorbed or by the direct gaseous exchange at the surface. nih.gov While recognized as a deposition pathway, dry deposition is generally considered to account for a smaller portion of the total deposition of pesticides compared to wet deposition. iupac.org

The combination of these deposition processes results in the transfer of HBCD from the atmosphere to terrestrial and aquatic ecosystems. uva.es

Long-range atmospheric transport is responsible for the presence of compounds like HBCD in polar regions. nih.govepa.gov A process known as "global fractionation" or "cold condensation" explains the preferential accumulation of semi-volatile organic compounds in colder climates. copernicus.orgepa.gov

This phenomenon occurs as chemicals volatilize in warmer regions, travel through the atmosphere towards the poles, and then condense out of the atmosphere in the colder temperatures of the Arctic and Antarctic. copernicus.orgepa.gov Compounds with low volatility and a certain range of vapor pressures are particularly susceptible to this process, leading to their accumulation in polar ecosystems. epa.gov The detection of HBCD in Arctic biota is evidence that it undergoes this long-range transport and accumulation. nih.gov This process results in surprisingly high concentrations of such compounds in polar regions, far from any direct sources. epa.gov

Mobility and Leaching in Terrestrial Environments

Despite the scarcity of direct studies, the physicochemical properties of Hexabromocyclohexane suggest that its mobility in soil is likely to be limited. As a highly halogenated organic compound, it is expected to be hydrophobic and possess low water solubility. solubilityofthings.com These characteristics generally lead to a high affinity for sorption to soil organic matter. The strong binding of a chemical to soil particles significantly restricts its movement through the soil profile with percolating water, thereby reducing its leaching potential. cdc.gov

Research on other brominated alicyclic hydrocarbons, such as 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH), supports the expectation of low mobility for similar compounds. A study on the effects of soil type and aging on the bioaccumulation of TBECH in earthworms found that aging the soil resulted in decreased accumulation of the compound. nih.gov This phenomenon is often attributed to the gradual sequestration of the chemical within the soil matrix, which reduces its bioavailability and mobility. nih.gov The study also noted that for other highly brominated compounds, their low mobility in soil was a key factor influencing their environmental behavior. nih.gov

Detailed Research Findings

Specific, detailed research findings on the mobility and leaching of Hexabromocyclohexane in terrestrial environments are not available in the current body of scientific literature. The following interactive data table is a hypothetical representation based on the expected behavior of a persistent, hydrophobic organic pollutant with low mobility in a standard soil column leaching experiment.

Interactive Data Table: Hypothetical Distribution of a Low-Mobility Compound in a Soil Column Study

| Soil Depth (cm) | Percentage of Applied Compound |

| 0 - 5 | 92.5% |

| 5 - 10 | 5.3% |

| 10 - 15 | 1.8% |

| 15 - 20 | 0.3% |

| 20 - 25 | <0.1% |

| 25 - 30 | <0.1% |

| Leachate | Not Detected |

| This table is for illustrative purposes only and does not represent actual experimental data for Hexabromocyclohexane. |

In such an experiment, the vast majority of the applied compound would be expected to remain in the uppermost layer of the soil column, with concentrations decreasing sharply with depth. The absence of the compound in the leachate would indicate a very low potential for it to reach and contaminate groundwater under the studied conditions.

The actual mobility and leaching of Hexabromocyclohexane in a real-world terrestrial environment would depend on various factors, including:

Soil Properties: The organic matter content is the most critical factor, with higher organic matter leading to greater sorption and lower mobility. Soil texture (clay, silt, and sand content) and pH also play a role.

Climatic Conditions: The amount and intensity of rainfall will influence the amount of water moving through the soil profile and thus the potential for leaching.

Presence of Co-contaminants: Other substances in the soil could potentially affect the sorption behavior of Hexabromocyclohexane.

Environmental Transformation and Degradation Pathways of Hexabromocyclohexane

Biotic Degradation Mechanisms

The breakdown of hexabromocyclohexane (HBCD) in the environment is significantly influenced by living organisms, a process known as biotic degradation. This involves various biological systems, from microorganisms to higher animals, that can transform the complex HBCD molecule into other substances.

Microbial Degradation in Soil and Aquatic Environments

Microorganisms play a crucial role in the natural attenuation of hexabromocyclohexane (HBCD) in both soil and aquatic settings. researchgate.net The primary mechanism for the breakdown of HBCD is biodegradation, which can be categorized as either primary or ultimate. Primary biodegradation involves the conversion of a chemical into another substance through a single transformation, while ultimate biodegradation is the complete breakdown of a chemical into carbon dioxide, water, and mineral oxides. epa.gov Due to its hydrophobic nature, HBCD tends to accumulate in anoxic sediments when released into aquatic environments. frontiersin.orgfrontiersin.org Consequently, anaerobic transformation is a key pathway for its natural breakdown under these conditions. researchgate.netfrontiersin.orgfrontiersin.org Research has shown that HBCD transformation rates are faster in anaerobic conditions compared to aerobic conditions in river sediments. frontiersin.orgfrontiersin.org

Aerobic Biodegradation Pathways and Associated Microorganisms

Under aerobic conditions, several bacterial strains have demonstrated the ability to degrade HBCD. Notably, soil microbial communities from various locations have shown the capacity to degrade HBCD by approximately 60% within four days. nih.gov The degradation process often involves debromination and oxidation, leading to the formation of various metabolites. nih.gov

Several novel bacterial taxa have been identified as contributors to HBCD biotransformation, including Herbaspirillum, Sphingomonas, Brevundimonas, Azospirillum, Caulobacter, and Microvirga. researchgate.net These microorganisms are thought to degrade HBCD through the activity of halogenated/aromatic compound degradation pathways, glutathione-S-transferase, and hydrolases. researchgate.net For instance, Pseudomonas aeruginosa strain HS9 can degrade 70% of a 1.7 mg/L HBCD solution in 14 days through two primary metabolic routes: one involving a series of debromination steps followed by oxidation, and another through simultaneous debromination and hydroxylation. sinica.edu.tw Similarly, Citrobacter sp. Y3, isolated from wastewater treatment plants, can detoxify HBCD through dehydrobromination and dehalohydroxylation when provided with combined carbon sources. sinica.edu.tw

The aerobic biodegradation of HBCD can be enantioselective. For example, the aerobic bacterium Sphingobium chinhatense IP26 has been observed to transform (+)α-, (-)β-, and (-)γ-HBCD at a faster rate than their corresponding enantiomers. frontiersin.orgfrontiersin.org

Table 1: Aerobic HBCD-Degrading Microorganisms and Their Characteristics

| Microorganism/Community | Degradation Rate/Efficiency | Metabolic Pathways | References |

| Soil Microbial Communities | ~60% degradation in 4 days | Debromination, Oxidation | nih.gov |

| Pseudomonas aeruginosa HS9 | 70% of 1.7 mg/L in 14 days | Serial debromination followed by oxidation; Simultaneous debromination and hydroxylation | sinica.edu.tw |

| Citrobacter sp. Y3 | - | Dehydrobromination, Dehalohydroxylation | sinica.edu.tw |

| Sphingobium chinhatense IP26 | Faster transformation of (+)α-, (-)β-, and (-)γ-HBCD | Enantioselective degradation | frontiersin.orgfrontiersin.org |

| Herbaspirillum, Sphingomonas, etc. | - | Halogenated/aromatic compound degradation, Glutathione-S-transferase, Hydrolase activity | researchgate.net |

Anaerobic Biodegradation Pathways and Microorganisms

Anaerobic degradation is a significant pathway for HBCD transformation, particularly in sediment and sludge where oxygen is limited. frontiersin.orgfrontiersin.org Under these conditions, HBCD can serve as an electron acceptor in co-metabolic processes. nih.gov The transformation rates under anaerobic conditions are notably faster than in aerobic environments. researchgate.net For instance, biotransformation half-lives for HBCD in soil were found to be 6.9 days under anaerobic conditions, compared to 63 days under aerobic conditions. researchgate.net In two different river systems, the anaerobic half-lives were 1.1 to 1.5 days, while the aerobic half-lives ranged from 11 to 32 days. researchgate.net

The primary anaerobic degradation pathway involves sequential debromination through a dibromo-elimination reaction. frontiersin.orgfrontiersin.org This process leads to the formation of less-brominated metabolites such as tetrabromocyclododecene (TBCDe), dibromocyclododecadiene (DBCDi), and 1,5,9-cyclododecatriene (B1592173) (CDT). frontiersin.orgfrontiersin.orghep.com.cnresearchgate.net

Several bacterial strains capable of anaerobic HBCD degradation have been isolated. Achromobacter sp. strains HBCD-1 and HBCD-2, isolated from a continuous anaerobic reactor, demonstrated the ability to degrade 90% and 56.8% of HBCD, respectively, from an initial concentration of 500 mg/L in about 8 days. researchgate.net A mixed culture containing Dehalococcoides mccartyi strain 195 has also been shown to transform HBCD, with the transformation rates of the diastereoisomers following the order: α-HBCD > β-HBCD > γ-HBCD. frontiersin.orgfrontiersin.org Unlike aerobic degradation, the anaerobic transformation of HBCD by this mixed culture was not found to be enantioselective. frontiersin.orgfrontiersin.org

Table 2: Anaerobic HBCD-Degrading Microorganisms and Degradation Products

| Microorganism/Community | Degradation Efficiency | Degradation Products | Diastereoisomer Specificity | Enantioselectivity | References |

| Achromobacter sp. HBCD-1 | 90% of 500 mg/L in ~8 days | TBCDe, DBCDi, CDT | Effective on α-HBCD | Not reported | researchgate.net |

| Achromobacter sp. HBCD-2 | 56.8% of 500 mg/L in ~8 days | TBCDe, DBCDi, CDT | Not specified | Not reported | researchgate.net |

| Mixed culture with D. mccartyi | Rapid transformation | TBCDe, DBCDi, CDT | α-HBCD > β-HBCD > γ-HBCD | No | frontiersin.orgfrontiersin.org |

| Methanogenic granular sludge | - | Benzene (B151609), Chlorobenzene | Not specified | Not reported | acs.org |

Enzymatic Dehalogenation and Related Biochemical Processes (e.g., Lin Pathway Analogs)

The enzymatic breakdown of halogenated compounds like HBCD often involves dehalogenases. mdpi.com These enzymes catalyze the removal of halogen atoms, a critical first step in the degradation process. mdpi.com The mechanisms of enzymatic dehalogenation include reductive dehalogenation, oxygenolytic dehalogenation, dehydrohalogenation, and hydrolytic dehalogenation. mdpi.com

While the "Lin pathway" is well-characterized for the degradation of hexachlorocyclohexane (B11772) (HCH), analogous enzymatic processes are involved in HBCD degradation. nih.govasm.orgmdpi.comnih.govnih.gov Key enzymes in the Lin pathway, such as LinA (a dehydrochlorinase) and LinB (a haloalkane dehalogenase), have been shown to act on HBCD isomers. frontiersin.orgfrontiersin.orgacs.org

LinA: This enzyme, a dehydrochlorinase, can transform certain HBCD isomers. For example, LinA from Sphingobium indicum B90A can substantially transform (-)β-HBCD. frontiersin.orgfrontiersin.org

LinB: This hydrolytic dehalogenase has a broader substrate range and can transform various HBCD enantiomers. LinB from S. indicum B90A transforms (-)α-, (+)β-, and (+)γ-HBCD at faster rates than their corresponding enantiomers. frontiersin.orgfrontiersin.org It has also been demonstrated that LinB from Sphingomonas paucimobilis UT26 can metabolize the highly recalcitrant β-HCH isomer to 2,3,4,5,6-pentachlorocyclohexanol. nih.gov

The degradation of HBCD by some bacteria involves a functional gene, DehHZ1, found in Bacillus sp. HBCD-sjtu, which appears to utilize an anaerobic degradation mechanism. hep.com.cn The degradation mechanisms can vary between strains, with some, like Pseudomonas aeruginosa strain HS9, employing a simultaneous debromination-hydroxylation process or the direct removal of a bromide ion to form a double bond. hep.com.cn

Haloalkane dehalogenases, belonging to the alpha/beta-hydrolase superfamily, are crucial in the degradation of various halogenated compounds, including HBCD. wikipedia.org Their catalytic mechanism involves a nucleophilic aspartate, a basic histidine, and an acidic residue that work together to hydrolyze the carbon-halogen bond. wikipedia.org

Enantioselective Biodegradation Processes

The different enantiomers of HBCD, despite having identical physical and chemical properties, can exhibit different biological activities and degradation rates. publish.csiro.au This enantioselectivity is a key factor in the environmental fate of HBCD. frontiersin.orgfrontiersin.org

Aerobic biodegradation of HBCD is often an enantioselective process. frontiersin.orgfrontiersin.org For instance, the bacterium Sphingobium chinhatense IP26 preferentially degrades (+)α-, (-)β-, and (-)γ-HBCD. frontiersin.orgfrontiersin.org The dehalogenase enzyme LinB from Sphingobium indicum B90A also shows enantioselectivity, transforming (-)α-, (+)β-, and (+)γ-HBCD more rapidly than their counterparts. frontiersin.orgfrontiersin.org In contrast, the LinA dehalogenase from the same organism primarily acts on (-)β-HBCD. frontiersin.orgfrontiersin.org

In contrast to aerobic processes, anaerobic biodegradation of HBCD appears to be largely non-enantioselective. frontiersin.orgfrontiersin.org Studies with mixed cultures containing Dehalococcoides mccartyi and in sewage sludge have shown that the enantiomer fractions of α-, β-, and γ-HBCD remain close to 0.5 (racemic) during degradation. frontiersin.orgfrontiersin.org This indicates that the mechanisms of anaerobic biotransformation of HBCD enantiomers are considerably different from those of aerobic biodegradation. frontiersin.orgfrontiersin.org

The selective biodegradation of HBCD enantiomers can lead to non-racemic mixtures in the environment, which has implications for assessing the environmental fate and behavior of this pollutant. publish.csiro.au

Degradation in Higher Organisms (Non-Human Biotransformation)

Hexabromocyclododecane (HBCD) is known to accumulate in the tissues of various organisms, and its biotransformation has been observed in several animal species. The liver is a primary site for HBCD metabolism. nih.govfrontiersin.org

In fish, the accumulation of HBCD is often correlated with the lipid content of the tissues, with the highest concentrations typically found in fat, followed by the liver, gills, and muscle. frontiersin.org While technical HBCD mixtures are dominated by the γ-isomer, the α-isomer is often the most prevalent diastereomer found in biota, including fish, marine mammals, and birds. mdpi.comnih.gov This suggests a higher bioaccumulation potential of α-HBCD, likely due to the faster metabolism of γ-HBCD and the bio-isomerization of β- and γ-HBCD to α-HBCD within the organism. mdpi.comnih.gov

Studies using rat liver microsomes have shown that the degradation of HBCD enantiomers follows first-order kinetics. nih.govcapes.gov.br The half-lives of the different isomers and enantiomers vary, with (+)-α- and (-)-γ-HBCD showing significantly shorter half-lives than their corresponding antipodes. nih.govcapes.gov.br This enantioselective degradation leads to an enrichment of (-)-α- and (+)-γ-HBCD. nih.govcapes.gov.br The metabolic process involves hydroxylation, producing mono- and dihydroxylated derivatives. nih.govcapes.gov.br The patterns of these hydroxylated metabolites are distinct for each HBCD enantiomer. nih.govcapes.gov.br Similar patterns of monohydroxylated HBCD derivatives have been found in the tissues of wild fish and birds, suggesting that the metabolic pathways observed in vitro are relevant to what occurs in the environment. nih.govcapes.gov.br

Seabirds appear to metabolize γ- and α-HCH (a related compound) readily, as indicated by low biomagnification factors for these isomers and high proportions of the more persistent β-isomer. nih.gov In contrast, ringed seals seem to have a lower capacity to metabolize α- and β-HCH. nih.gov

Table 3: Half-lives of HBCD Enantiomers in Induced Rat Liver Microsomes

| HBCD Enantiomer | Half-life (minutes) | Reference |

| (+)-α-HBCD | Shorter than (-)-α-HBCD | nih.govcapes.gov.br |

| (-)-α-HBCD | - | nih.govcapes.gov.br |

| (+)-β-HBCD | 6.3 | nih.govcapes.gov.br |

| (-)-β-HBCD | 6.3 | nih.govcapes.gov.br |

| (+)-γ-HBCD | 32.3 | nih.govcapes.gov.br |

| (-)-γ-HBCD | Shorter than (+)-γ-HBCD | nih.govcapes.gov.br |

Abiotic Degradation Processes

Abiotic degradation involves the chemical transformation of HBCD without the involvement of living organisms. Key processes include photolysis, hydrolysis, and oxidation reactions, which are influenced by environmental factors like sunlight, water, and reactive chemical species.

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction where a water molecule breaks down another compound. For HBCD, hydrolysis is not considered a significant environmental degradation pathway. federalregister.gov This is attributed to the lack of functional groups in the HBCD molecule that are susceptible to hydrolysis under typical environmental conditions (e.g., neutral pH). epa.govcanada.ca Furthermore, its very low water solubility limits its interaction with water molecules, further reducing the likelihood of hydrolysis. epa.govmdpi.com Experimental studies have confirmed the stability of HBCD against hydrolysis over extended periods. canada.ca

Table 2: Research Findings on Hydrolysis of Hexabromocyclohexane

| Compound | Medium | Test Conditions | Findings | Reference(s) |

| HBCD | Aqueous | Environmental pH and temperature | Not expected to undergo hydrolysis due to lack of hydrolyzable functional groups and low water solubility. | researchgate.netepa.govcanada.cafederalregister.gov |

| HBCD | Aqueous | 39-day test period | No significant hydrolysis observed. | canada.ca |

Oxidation Reactions in Environmental Matrices (e.g., Fenton, Ozonation)

Oxidation reactions, particularly advanced oxidation processes (AOPs), can effectively degrade HBCD. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can break down persistent organic pollutants.

The photo-Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with iron(II) ions under UV light, is one such method. Studies have demonstrated the degradation of HBCD using photo-Fenton-like processes involving ferric-carboxylate complexes. researchgate.net The efficiency of this process is highly pH-dependent. researchgate.net

A combination of UV radiation with titanium dioxide (TiO₂) and potassium persulfate (KPS) has also proven effective. This UV/TiO₂/KPS system creates a synergistic effect, generating hydroxyl radicals and sulfate (B86663) radicals (SO₄•⁻) that lead to a high degree of HBCD degradation and mineralization into CO₂, H₂O, and bromide ions. mdpi.comsemanticscholar.org

Ozonation is another AOP that has been studied for the degradation of HBCD in water treatment contexts. This process involves bubbling ozone (O₃) through the water, which can directly oxidize the pollutant or decompose to form hydroxyl radicals. researchgate.netresearchgate.net

Table 3: Research Findings on Oxidation of Hexabromocyclohexane

| Oxidation Process | Matrix | Key Findings | Reference(s) |

| Photo-Fenton-like | Aqueous | Degradation of HBCD induced by ferric-carboxylate complexes; process is pH-dependent. | researchgate.net |

| UV/TiO₂/Persulfate | Aqueous | Synergistic system leads to almost complete degradation and high mineralization of HBCD. | mdpi.comsemanticscholar.org |

| Ozonation | Aqueous | Investigated as a potential water treatment technology for HBCD degradation. | researchgate.netresearchgate.net |

Identification and Characterization of Environmental Metabolites and Degradation Products

The abiotic degradation of HBCD leads to the formation of various transformation products. The primary pathway observed under abiotic conditions, particularly in anaerobic sediment, is sequential reductive debromination, where bromine atoms are progressively replaced by hydrogen atoms. federalregister.govnih.gov

This stepwise process results in a series of less-brominated compounds:

Tetrabromocyclododecene (TBCDE) epa.govindustrialchemicals.gov.aufrontiersin.org

Dibromocyclododecadiene (DBCD) epa.govfederalregister.govnih.govindustrialchemicals.gov.au

1,5,9-Cyclododecatriene (CDT) epa.govfederalregister.govbasel.int

Further degradation of 1,5,9-cyclododecatriene was not observed in these studies. federalregister.gov

Photolytic degradation, as mentioned previously, also contributes to the formation of metabolites through the loss of hydrogen bromide (HBr). These products include:

Pentabromocyclododecenes (PBCDs) canada.caynu.ac.jp

Tetrabromocyclododecadienes (TBCDs) ynu.ac.jp

The identification of these metabolites is crucial for understanding the complete environmental impact of HBCD, as some degradation products may also be persistent or toxic.

Table 4: Identified Abiotic Degradation Products of Hexabromocyclohexane

| Degradation Pathway | Product | Chemical Formula (General) | Environmental Matrix | Reference(s) |

| Reductive Debromination | Tetrabromocyclododecene | C₁₂H₁₈Br₄ | Sediment, Soil | epa.govindustrialchemicals.gov.aufrontiersin.org |

| Dibromocyclododecadiene | C₁₂H₁₈Br₂ | Sediment, Soil | epa.govfederalregister.govnih.govindustrialchemicals.gov.au | |

| 1,5,9-Cyclododecatriene | C₁₂H₁₈ | Sediment, Soil | epa.govfederalregister.govbasel.int | |

| Photolysis (Dehydrobromination) | Pentabromocyclododecenes (PBCDs) | C₁₂H₁₇Br₅ | Dust, Sediment | canada.caynu.ac.jp |

| Tetrabromocyclododecadienes (TBCDs) | C₁₂H₁₆Br₄ | Dust, Sediment | ynu.ac.jp |

Factors Influencing Degradation Rates and Pathways

Several environmental factors significantly influence the rate and pathway of HBCD degradation.

Oxygen Availability: Abiotic degradation of HBCD is notably faster under anaerobic (oxygen-deficient) conditions compared to aerobic (oxygen-rich) conditions. researchgate.netepa.govfrontiersin.org Reductive dehalogenation, a primary abiotic pathway, is favored in anaerobic environments like deep sediments. federalregister.govindustrialchemicals.gov.au

Environmental Matrix: The medium in which HBCD is present affects its degradation. For example, abiotic degradation has been observed to be faster in sediment than in soil. epa.gov In frozen media, photolysis rates for the related compound HCH are much faster in snow than in solid ice, which may be due to a "quasi-liquid" layer on ice crystals in snow that enhances reactant mobility. colab.wsresearchgate.net

pH: The pH of the surrounding medium is a critical factor for certain degradation pathways. While hydrolysis is not significant for HBCD across typical environmental pH ranges, oxidation processes like the photo-Fenton reaction are highly pH-dependent. researchgate.net For instance, the degradation of HBCD in the presence of Fe(III)-oxalate complexes increases with decreasing pH, whereas with Fe(III)-citrate complexes, the optimal pH for degradation was found to be around 5.0. researchgate.net

Presence of Other Substances: The presence of other chemical species can either enhance or inhibit degradation. Indirect photolysis can be initiated by photo-oxidants like hydroxyl radicals. researchgate.net The presence of catalysts such as TiO₂ or iron complexes can significantly accelerate photodegradation. mdpi.comresearchgate.net Conversely, studies on the analog compound HCH have shown that substances like nitrate, nitrite, and carbonate ions can inhibit photoconversion. nih.gov

Ecological Bioaccumulation and Trophic Transfer of Hexabromocyclohexane

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Specific data on the bioaccumulation factors (BAF) or bioconcentration factors (BCF) for Hexabromocyclohexane in aquatic or terrestrial organisms are not available in the retrieved scientific literature.

Biomagnification Dynamics within Food Webs

There are no studies available that calculate the Biomagnification Factor (BMF) or Trophic Magnification Factor (TMF) for Hexabromocyclohexane, and therefore its behavior within food webs has not been characterized.

Enantioselective Accumulation and Elimination in Biota

Information regarding the potential chirality of Hexabromocyclohexane isomers and any enantioselective processes in biota is absent from the available literature.

Ecological Impacts and Ecosystem-Level Effects (Non-Human Systems)

No research detailing the specific ecological impacts or ecosystem-level effects resulting from Hexabromocyclohexane exposure was found.

Remediation Technologies and Environmental Management of Hexabromocyclohexane Contamination

Bioremediation Strategies for Contaminated Sites

Bioremediation offers a promising and sustainable alternative to conventional physico-chemical treatment methods for the decontamination of HCH-polluted environments. tandfonline.com This approach utilizes the metabolic potential of microorganisms to degrade or transform hazardous compounds into less toxic substances. Bioremediation strategies can be broadly categorized into in-situ and ex-situ techniques.

In-Situ Bioremediation Techniques

In-situ bioremediation involves treating contaminated soil and groundwater in its original location, thereby avoiding excavation and transportation costs. clu-in.orgclu-in.org This method relies on stimulating indigenous microbial populations or introducing specialized microorganisms (bioaugmentation) to enhance the degradation of HCH. clu-in.orgepa.gov

Key in-situ techniques include: